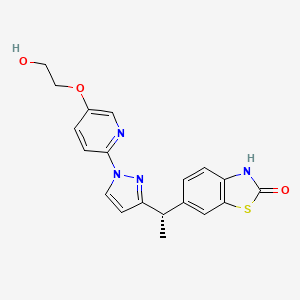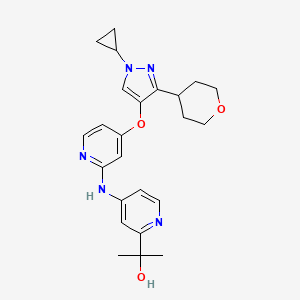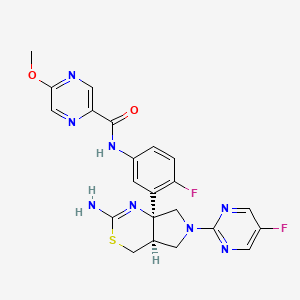
MAK683
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAK683 es un potente e inhibitor selectivo oral del Complejo Represor de Polibromo 2 (PRC2), que se dirige específicamente a la subunidad de desarrollo del ectodermo embrionario (EED). El PRC2 está involucrado en la represión transcripcional de genes a través de la trimetilación de la histona H3 en la lisina 27 (H3K27me3). La desregulación de esta vía está asociada con varias malignidades, lo que convierte a this compound en un candidato prometedor para el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
MAK683 tiene varias aplicaciones de investigación científica, particularmente en los campos de la oncología y la epigenética:
Tratamiento del Cáncer: this compound se está investigando por su potencial para tratar varias malignidades, incluido el linfoma difuso de células B grandes (DLBCL). .
Investigación Epigenética: this compound es una herramienta valiosa para estudiar el papel del PRC2 en la regulación genética y las modificaciones epigenéticas.
Desarrollo de Medicamentos: This compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de PRC2 con perfiles mejorados de eficacia y seguridad.
Mecanismo De Acción
MAK683 ejerce sus efectos inhibiendo alostéricamente la unión de la subunidad EED a H3K27me3. Esta inhibición interrumpe la función del PRC2, lo que lleva a la reactivación de los genes que normalmente están reprimidos por este complejo. El principal objetivo molecular de this compound es la subunidad EED de PRC2, y la vía involucrada incluye la inhibición de la metilación de histonas en H3K27 .
Análisis Bioquímico
Biochemical Properties
MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .
Métodos De Preparación
MAK683 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo de triazolopirimidina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de triazolopirimidina: Esto se logra mediante la ciclización de precursores apropiados en condiciones controladas.
Funcionalización: La estructura del núcleo luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión y selectividad para la subunidad EED.
Purificación: El compuesto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento
Análisis De Reacciones Químicas
MAK683 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando la parte de piridina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados, oxidados y reducidos .
Comparación Con Compuestos Similares
MAK683 es único en comparación con otros inhibidores de PRC2 debido a su alta selectividad y potencia para la subunidad EED. Los compuestos similares incluyen:
EED226: Otro inhibidor de EED que sirvió como precursor de this compound.
Inhibidores de EZH2: Compuestos como el tazemetostat se dirigen a la subunidad EZH2 del PRC2.
This compound destaca por su capacidad de inhibir alostéricamente EED, proporcionando un nuevo enfoque para atacar PRC2 en la terapia del cáncer .
Propiedades
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBABIFOBYHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951408-58-4 |
Source


|
| Record name | MAK-683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAK-683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
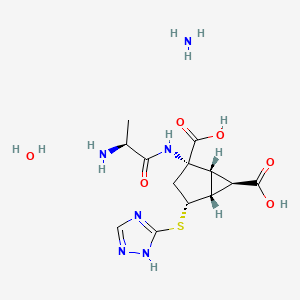
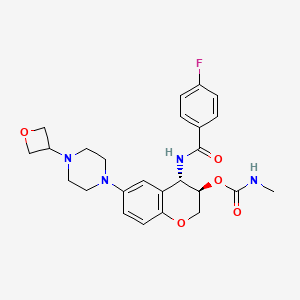
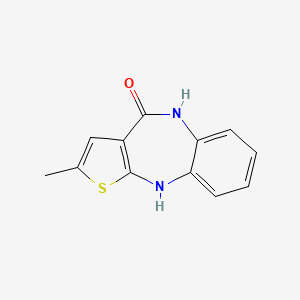
![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
